molecular formula C11H12O2S B13578210 Methylthiochroman-8-carboxylate

Methylthiochroman-8-carboxylate

Cat. No.: B13578210
M. Wt: 208.28 g/mol
InChI Key: NZJXVVYFVFUDQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.

Industrial Production Methods

In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate lies in its versatility and wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-thiochromene-8-carboxylate

InChI

InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3

InChI Key

NZJXVVYFVFUDQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1SCCC2

Origin of Product

United States

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